molecular formula C20H18N2O2 B5702743 1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione

1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione

Cat. No.: B5702743
M. Wt: 318.4 g/mol
InChI Key: WGYFEZBDYLDBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione is a complex organic compound featuring an indolizine core fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium ylides and electron-deficient alkenes or alkynes . This reaction can be catalyzed by copper acetate monohydrate in the presence of sodium acetate in DMF (dimethylformamide) . Another approach involves the iodine-mediated C–H functionalization of methyl ketones, followed by cycloaddition with ynones .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods, such as metal-free catalysis, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indolizine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a nitrogen atom in a different position.

    Carbazole: Another nitrogen-containing heterocycle with similar electronic properties.

    Pyridine: A simpler nitrogen heterocycle often used as a precursor in the synthesis of indolizine derivatives.

Uniqueness

1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as NIR fluorescence .

Properties

IUPAC Name

1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(20(24)21-11-6-7-12-21)18-17(15-8-2-1-3-9-15)14-16-10-4-5-13-22(16)18/h1-5,8-10,13-14H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFEZBDYLDBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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